molecular formula C17H15ClN2OS B2668657 N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 866010-08-4

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B2668657
CAS RN: 866010-08-4
M. Wt: 330.83
InChI Key: AZBABCCOFNKWFW-UHFFFAOYSA-N
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Description

“N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed by physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Compounds derived from the Mannich base of thiazole derivatives have shown moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Sah et al., 2014).
  • Another study focused on the synthesis of novel 1,2,4-Triazole derivatives starting from thiazole compounds, which were screened for their antimicrobial activities. Some compounds exhibited good to moderate activities against test microorganisms, indicating their usefulness in creating new antimicrobial formulations (Bektaş et al., 2007).

Corrosion Inhibition

  • Thiazole derivatives have been evaluated for their corrosion inhibition performances on iron metal. The study utilized density functional theory calculations and molecular dynamics simulations to predict the effectiveness of these compounds in preventing corrosion, suggesting applications in materials science for protecting metals (Kaya et al., 2016).

Anticancer Evaluation

  • A series of thiazol-4-amine derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that all compounds demonstrated good to moderate activity, highlighting their potential in cancer treatment research (Yakantham et al., 2019).

Future Directions

Future research could focus on synthesizing this compound and studying its potential pharmacological activities. Molecular docking studies could be carried out to study the binding mode of the compound with receptors .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-21-15-8-4-13(5-9-15)16-11-22-17(20-16)19-10-12-2-6-14(18)7-3-12/h2-9,11H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBABCCOFNKWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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